3-Acetyl-beta-boswellic acid
3-Acetyl-beta-boswellic acid
Beta-Boswellic acid acetate, also known as b-boswellate acetate or b-boswellic acid acetic acid, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Beta-Boswellic acid acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-boswellic acid acetate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-boswellic acid acetate can be found in alcoholic beverages and herbs and spices. This makes Beta-boswellic acid acetate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
5968-70-7
VCID:
VC0190509
InChI:
InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23-,24-,25-,26+,28-,29-,30-,31-,32-/m1/s1
SMILES:
Molecular Formula:
C32H50O4
Molecular Weight:
498.7 g/mol
3-Acetyl-beta-boswellic acid
CAS No.: 5968-70-7
Natural Products
VCID: VC0190509
Molecular Formula: C32H50O4
Molecular Weight: 498.7 g/mol
CAS No. | 5968-70-7 |
---|---|
Product Name | 3-Acetyl-beta-boswellic acid |
Molecular Formula | C32H50O4 |
Molecular Weight | 498.7 g/mol |
IUPAC Name | (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid |
Standard InChI | InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23-,24-,25-,26+,28-,29-,30-,31-,32-/m1/s1 |
Standard InChIKey | YJBVHJIKNLBFDX-MQURJEHKSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Melting Point | 273-275°C |
Physical Description | Solid |
Description | Beta-Boswellic acid acetate, also known as b-boswellate acetate or b-boswellic acid acetic acid, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Beta-Boswellic acid acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-boswellic acid acetate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-boswellic acid acetate can be found in alcoholic beverages and herbs and spices. This makes Beta-boswellic acid acetate a potential biomarker for the consumption of these food products. |
Synonyms | 3-O-acetyl-beta-boswellic acid acetyl-beta-boswellic acid |
PubChem Compound | 11386458 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume